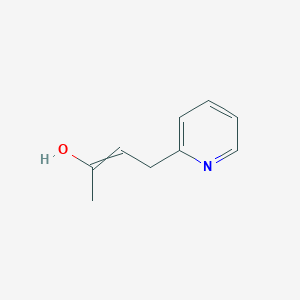phosphanium thiocyanate CAS No. 61224-09-7](/img/structure/B14591053.png)
[Benzamido(benzoylsulfanyl)methyl](triethyl)phosphanium thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamido(benzoylsulfanyl)methylphosphanium thiocyanate is a complex organophosphorus compound It is characterized by the presence of benzamido, benzoylsulfanyl, and thiocyanate groups attached to a triethylphosphanium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamido(benzoylsulfanyl)methylphosphanium thiocyanate typically involves multi-step organic reactions. One common method includes the reaction of benzamido and benzoylsulfanyl precursors with triethylphosphine under controlled conditions. The thiocyanate group is introduced in the final step through a nucleophilic substitution reaction using potassium thiocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamido(benzoylsulfanyl)methylphosphanium thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to amines or other derivatives.
Substitution: Nucleophilic substitution reactions can replace the thiocyanate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Benzamido(benzoylsulfanyl)methylphosphanium thiocyanate is used as a reagent in organic synthesis, particularly in the formation of complex organophosphorus compounds.
Biology
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Industrially, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Benzamido(benzoylsulfanyl)methylphosphanium thiocyanate involves its interaction with molecular targets through its functional groups. The benzamido and benzoylsulfanyl groups can form hydrogen bonds and other interactions with biological molecules, while the thiocyanate group can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: A heterocyclic compound with similar applications in medicinal chemistry.
Benzyl benzimidazole: Known for its pharmacological properties, including anticancer activity.
Piperidine benzimidazolone: Another compound with significant biological activity.
Uniqueness
Benzamido(benzoylsulfanyl)methylphosphanium thiocyanate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
61224-09-7 |
|---|---|
Molekularformel |
C22H27N2O2PS2 |
Molekulargewicht |
446.6 g/mol |
IUPAC-Name |
[benzamido(benzoylsulfanyl)methyl]-triethylphosphanium;thiocyanate |
InChI |
InChI=1S/C21H26NO2PS.CHNS/c1-4-25(5-2,6-3)21(22-19(23)17-13-9-7-10-14-17)26-20(24)18-15-11-8-12-16-18;2-1-3/h7-16,21H,4-6H2,1-3H3;3H |
InChI-Schlüssel |
PFGUSGUUGLILBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC[P+](CC)(CC)C(NC(=O)C1=CC=CC=C1)SC(=O)C2=CC=CC=C2.C(#N)[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sulfuric acid--2-{[(4-aminophenyl)methyl]amino}-N-phenylethane-1-sulfonamide (1/2)](/img/structure/B14590981.png)
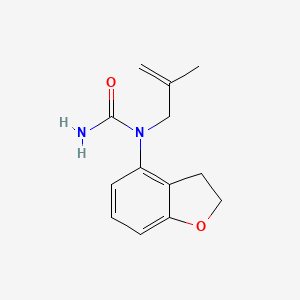


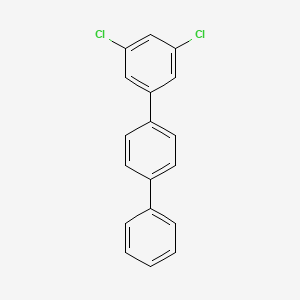
![Hexanal, 3-[(phenylmethyl)thio]-](/img/structure/B14591011.png)
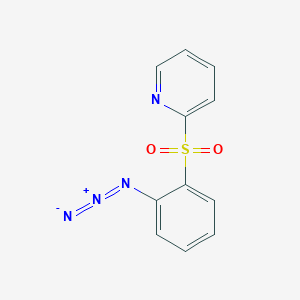
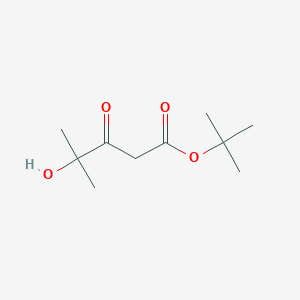
![N-(2-Hydroxyethyl)-N-methyl-N'-[(2-methylphenyl)methyl]thiourea](/img/structure/B14591030.png)
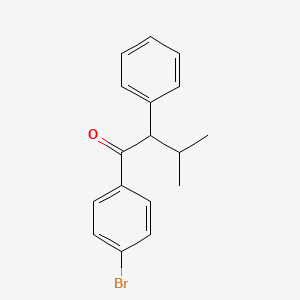
![Benzene, [(1-phenylethenyl)seleno]-](/img/structure/B14591046.png)
![2,2'-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran)](/img/structure/B14591050.png)
